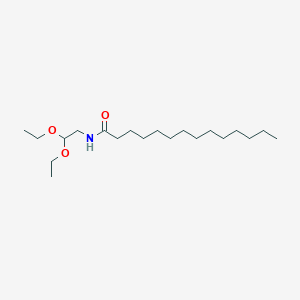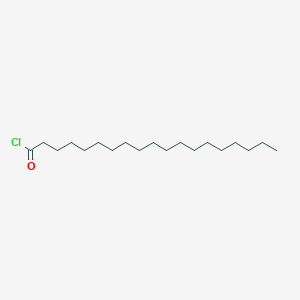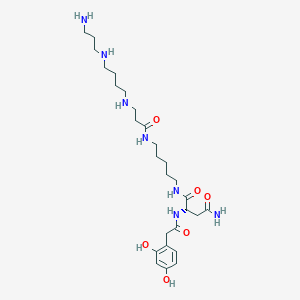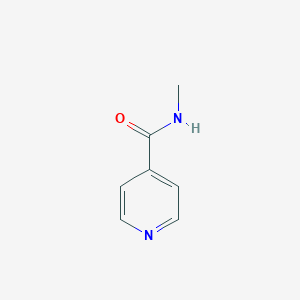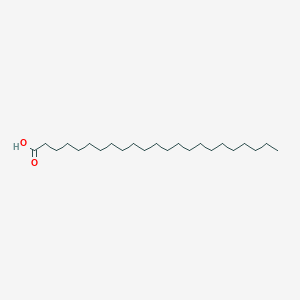
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) is a chemical compound that belongs to the class of isoxazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. It may also act by disrupting the cell membrane integrity of microorganisms or interfering with their metabolic processes.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) can reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been found to exhibit analgesic and antipyretic activities. In addition, it has been shown to have insecticidal and herbicidal activities, which may be due to its ability to disrupt the cell membrane integrity of target organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) in lab experiments is its broad range of activities. It has been found to exhibit potent anti-inflammatory, analgesic, antipyretic, anticancer, and antimicrobial properties, making it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI). One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to develop more specific and effective drugs based on this compound. Another direction is to explore its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties. Furthermore, more studies are needed to evaluate its safety and toxicity profile to determine its suitability for use in humans and the environment.
In conclusion, 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) is a promising compound with a wide range of potential applications. Its synthesis method has been optimized to achieve high yield and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. Despite its limitations, it remains a versatile compound for various applications, and its future directions hold great promise for the scientific community.
Synthesemethoden
The synthesis of 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) involves the reaction of 4-methoxyphenylhydrazine, benzaldehyde, and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its anticancer and antimicrobial properties. In the field of agrochemicals, it has been found to have insecticidal and herbicidal activities. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
115665-09-3 |
|---|---|
Produktname |
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) |
Molekularformel |
C18H15NO4 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
methyl 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-21-14-10-8-13(9-11-14)17-15(18(20)22-2)16(19-23-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI-Schlüssel |
GBSFCQNXMBGRJF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C(=O)OC |
Synonyme |
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



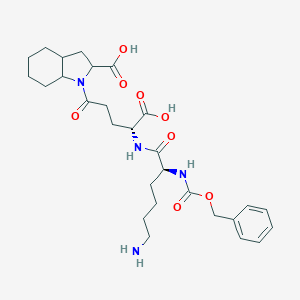
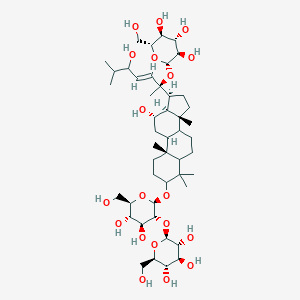


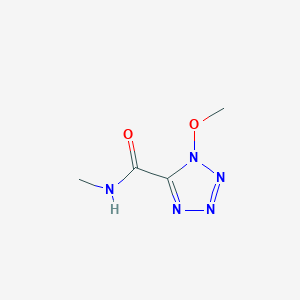

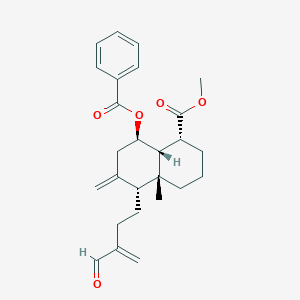
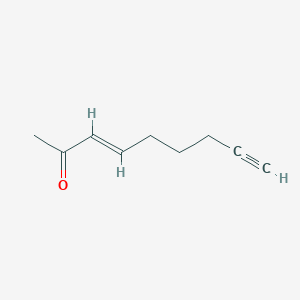
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
